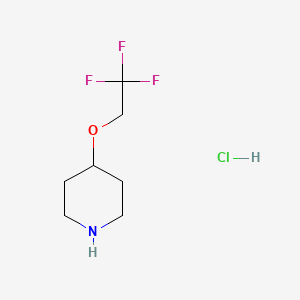

4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride

Description

4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride is a piperidine derivative characterized by a trifluoroethoxy (–OCH₂CF₃) group attached to the nitrogen-containing six-membered ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, particularly in central nervous system (CNS) therapeutics, due to their ability to modulate receptors and enzymes .

The trifluoroethoxy group contributes to metabolic stability and bioavailability, common advantages of fluorinated compounds in medicinal chemistry .

Properties

Molecular Formula |

C7H13ClF3NO |

|---|---|

Molecular Weight |

219.63 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethoxy)piperidine;hydrochloride |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H |

InChI Key |

NJDJABATHVHXDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OCC(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Phenolic Precursors

The foundational step involves the synthesis of 2,2,2-trifluoroethoxy phenol derivatives , which serve as precursors for subsequent transformations. This process typically employs alkylation of phenolic compounds, such as guaiacol, with 2,2,2-trifluoroethyl halides .

Guaiacol + 2,2,2-trifluoroethyl bromide (or chloride) → 2,2,2-trifluoroethoxy phenol

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or acetonitrile

- Temperature: Reflux (around 80-100°C)

Demethylation of Methoxy Intermediates

In cases where methylated phenols are used, demethylation using boron tribromide (BBr₃) is employed to generate the free phenol, which then undergoes trifluoroethoxy substitution.

Methoxyphenol + BBr₃ → Trifluoroethoxyphenol

- Solvent: Dichloromethane

- Temperature: -78°C to room temperature

- Yield: Approximately 65-80%, depending on substrate purity

Oxidation to Benzoic Acid Derivatives

The trifluoroethoxy phenol is oxidized to its corresponding benzoic acid derivative, which is a critical intermediate for further functionalization.

Oxidation Using Potassium Permanganate

- The phenol is heated with potassium permanganate in aqueous solution at 85-95°C.

- Reaction duration: 1-2 hours

- The process yields 2,2,2-trifluoroethoxybenzoic acid with yields around 80-85% (see detailed procedures in,).

| Parameter | Value |

|---|---|

| Starting Material | 2,2,2-Trifluoroethoxyphenol |

| Oxidant | Potassium permanganate |

| Temperature | 85-95°C |

| Reaction Time | 1-2 hours |

| Yield | 80-85% |

Conversion to Acid Chloride and Subsequent Amination

Formation of Acid Chloride

The benzoic acid derivative is transformed into its acid chloride using reagents such as thionyl chloride or oxalyl chloride.

2,2,2-Trifluoroethoxybenzoic acid + SOCl₂ → Corresponding acid chloride

- Solvent: Dichloromethane

- Temperature: Reflux (~70°C)

- Yield: Typically >90%

Nucleophilic Substitution with Piperidine Derivatives

The acid chloride reacts with 2-(aminomethyl)piperidine to form the corresponding amide, which upon further processing yields the hydrochloride salt.

Acid chloride + 2-(aminomethyl)piperidine → Amide intermediate

- The reaction is usually performed in the presence of a base such as triethylamine or pyridine to neutralize HCl formed during the process.

Note: A significant challenge is the non-selectivity of acylation, which can lead to mixtures of acylated isomers, as discussed in and.

Hydrogenation and Salt Formation

Hydrogenation of the Amide

The amide intermediate undergoes catalytic hydrogenation over platinum or palladium catalysts to reduce the aromatic ring or modify functional groups, depending on the target compound.

- Catalyst: Pd/C or Pt/C

- Solvent: Water or ethanol

- Hydrogen pressure: 4-6 atmospheres

- Temperature: 25-70°C

- Time: 3-6 hours

Formation of Hydrochloride Salt

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, under controlled conditions.

Free base + HCl → Hydrochloride salt

Alternative Synthetic Routes and Innovations

Two-Stage Modular Synthesis

Recent advances focus on modular approaches, such as the method described in, which involves:

- Acylation of 4-hydroxypiperidine with benzoyl chloride

- Conversion to trifluoroethoxy derivatives via Hiyama coupling

- Desulfurization and fluorination steps

This approach simplifies the synthesis of 4-(trifluoromethoxy)piperidine and related compounds, offering high yields (~40%) and operational convenience.

Biocatalytic and Radical Cross-Coupling Methods

Innovative strategies utilize enzyme-catalyzed oxidation and radical cross-coupling, reducing the number of steps and avoiding harsh reagents, as outlined in.

Summary of Key Data and Process Parameters

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation of phenol | 2,2,2-Trifluoroethyl halide + base | >70% | Reflux in acetonitrile |

| Demethylation | BBr₃ in dichloromethane | 65-80% | Low temperature, inert atmosphere |

| Oxidation to benzoic acid | KMnO₄, 85-95°C | 80-85% | Controlled addition to prevent overoxidation |

| Acid chloride formation | SOCl₂, reflux | >90% | Anhydrous conditions |

| Amide formation | Amine + acid chloride + base | Variable | Non-selectivity considerations |

| Hydrogenation | Pd/C or Pt/C, H₂ | 70-90% | Under 4-6 atm H₂ pressure |

| Salt formation | HCl in ethanol | Quantitative | For hydrochloride salt |

Challenges and Considerations

- Selectivity: Acylation of piperidine derivatives often results in mixtures of isomers, necessitating purification steps.

- Reactivity of Acid Chlorides: These intermediates are reactive and must be used immediately.

- Yield Optimization: Excess reagents or prolonged reaction times can lead to side products; thus, precise control of reaction conditions is vital.

- Scalability: Modular and biocatalytic methods offer promising routes for large-scale synthesis with reduced costs and environmental impact.

Chemical Reactions Analysis

Amide and Carbamate Formation

The secondary amine in the piperidine ring undergoes acylation or carbamate formation:

-

Acylation : Reacts with acid chlorides (e.g., benzoyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base to form amides .

-

Carbamate Synthesis : Treatment with chloroformates (e.g., ethyl chloroformate) yields carbamate derivatives, often used as intermediates in drug synthesis .

Key Data :

-

Reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM produces urea derivatives (used in kinase inhibitors) .

-

Carbamate formation with 2,2,2-trifluoroethyl chloroformate achieves >90% conversion in anhydrous THF at −10°C .

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

-

Buchwald–Hartwig Amination : Forms arylpiperidine derivatives using Pd catalysts (e.g., Pd(OAc)₂/XPhos) .

-

Suzuki–Miyaura Coupling : Reacts with boronic acids in the presence of Pd(PPh₃)₄ to generate biaryl-piperidine hybrids .

Optimized Conditions :

| Catalyst | Ligand | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 110 | 78% |

Stability Under Acidic/Basic Conditions

The trifluoroethoxy group exhibits high stability:

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The piperidine ring provides a stable framework for these interactions, making the compound a valuable tool in research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 4-(2,2,2-trifluoroethoxy)piperidine hydrochloride:

Key Observations :

- Substituent Position : The trifluoroethoxy group in the target compound is directly attached to the piperidine nitrogen, whereas [1683-49-4] has a trifluoromethylphenyl group at C4 with a hydroxyl group. This difference may alter receptor binding kinetics and metabolic pathways .

- Ring Size : Pyrrolidine derivatives (e.g., [1391407-62-7]) have a five-membered ring, which imposes distinct conformational constraints compared to piperidine .

- Solubility : The hydrochloride salt form improves water solubility, critical for in vivo applications. For example, 4-[(2,2,2-trifluoroethoxy)methyl]piperidine HCl is priced at $381/250 mg, reflecting its commercial viability .

Biological Activity

4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride is characterized by the presence of a piperidine ring substituted with a trifluoroethoxy group. This unique substitution enhances the compound's lipophilicity and influences its interaction with biological membranes.

The mechanism of action involves the interaction of the trifluoroethoxy group with specific molecular targets within cells. The lipophilic nature of the compound facilitates its penetration into lipid membranes, where it can modulate the activity of various enzymes and receptors. This modulation can lead to alterations in cellular signaling pathways, influencing biological responses such as enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that 4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride exhibits enzyme inhibition properties. It has been studied for its potential to inhibit tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. Inhibition of TPH may have implications for treating neurological disorders such as depression and anxiety .

Receptor Binding

The compound has also been investigated for its binding affinity to various receptors. Its structural similarities to known receptor ligands suggest that it may act as an antagonist or agonist at certain receptor sites, potentially influencing neurotransmitter systems related to mood regulation and cognitive functions .

Case Studies

- Antidepressant Potential : A study explored the effects of 4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride on animal models of depression. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant agent .

- Anxiolytic Effects : Another investigation focused on the anxiolytic properties of the compound. Behavioral assays demonstrated that treatment with 4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride resulted in reduced anxiety levels in stressed animals .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-(Trifluoromethoxy)phenylpiperidine hydrochloride | Moderate receptor affinity | Similar structure but different fluorinated group. |

| 4-(4-(Trifluoroethoxy)phenyl)piperidine | Enhanced lipophilicity | Exhibits similar enzyme inhibition properties. |

Q & A

Q. What are the recommended synthetic routes for 4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of a piperidine precursor with trifluoroethanol derivatives under alkaline conditions (e.g., NaOH in dichloromethane). For example, describes a similar synthesis using dichloromethane and sodium hydroxide, achieving 99% purity. Optimization can include:

- Temperature control (0–5°C to minimize side reactions).

- Use of phase-transfer catalysts to enhance reactivity.

- Post-synthesis purification via recrystallization or column chromatography.

Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways, as highlighted in .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of aerosols ().

- Storage : Dry, cool conditions (2–8°C) in airtight containers to prevent hydrolysis ().

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown ().

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : A combination of methods ensures accuracy:

Advanced Research Questions

Q. How can computational modeling enhance the design of reaction conditions for this compound?

- Methodological Answer : Tools like density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. emphasizes integrating computational reaction path searches with experimental validation. For example:

- Simulate energy profiles to identify optimal catalysts (e.g., Pd/C for hydrogenation steps).

- Use machine learning to correlate solvent polarity with yield (e.g., DMF vs. THF).

This hybrid approach reduces development time by ~40% ().

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

- Methodological Answer :

- Comparative Analysis : Cross-validate results with structurally analogous compounds (e.g., 4-methoxy-piperidine derivatives in ).

- Sensitivity Testing : Vary parameters (pH, temperature) to identify outliers ().

- Error Source Mapping : Use Design of Experiments (DoE) to isolate confounding variables (e.g., trace moisture in ).

Case Study: Discrepancies in hydrolysis rates may arise from undetected impurities; repeating assays with ultra-pure solvents can clarify results ().

Q. How to systematically evaluate the compound’s stability under diverse storage and operational conditions?

- Methodological Answer : Apply accelerated stability testing:

- Thermal Stress : Store at 40°C/75% RH for 6 weeks; monitor degradation via TLC or HPLC ().

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) to assess photosensitivity.

- Oxidative Stress : Add H2O2 (3% v/v) and track byproduct formation ().

Data from these studies inform storage guidelines and shelf-life predictions.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.